
Cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide): is an organometallic compound featuring ruthenium as the central metal atom. Organometallic compounds are known for their applications in catalysis, materials science, and medicinal chemistry. The unique properties of ruthenium complexes make them valuable in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide) typically involves the coordination of ruthenium with 1,5-cyclooctadiene and 2-methylprop-2-en-1-ide ligands. A common method includes the reaction of ruthenium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such organometallic compounds often involves large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Advanced purification techniques like column chromatography and recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide): can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction may produce ruthenium(0) species.
Scientific Research Applications
?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide): has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Ruthenium complexes are investigated for their anticancer properties and potential use in photodynamic therapy.
Industrial Applications: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide) exerts its effects involves the coordination of ruthenium with various substrates. The metal center can facilitate electron transfer, activate small molecules, and stabilize reactive intermediates. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) bis(2-methylallyl) complex: Similar in structure but with different ligands.
Ruthenium(II) 1,5-cyclooctadiene complex: Lacks the 2-methylprop-2-en-1-ide ligands.
Ruthenium(II) arene complexes: Feature aromatic ligands instead of alkenes.
Uniqueness
?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide): is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of 1,5-cyclooctadiene and 2-methylprop-2-en-1-ide ligands provides a unique electronic and steric environment around the ruthenium center, influencing its catalytic and chemical properties.
Properties
IUPAC Name |
cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBJJLKGYXKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
![(S)-4-(8-Amino-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-1-yl)-N-pyridin-2-yl-benzamide](/img/structure/B12513717.png)
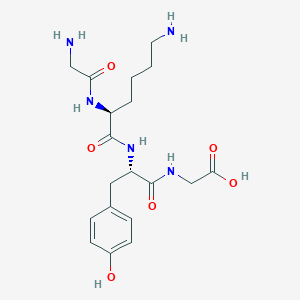
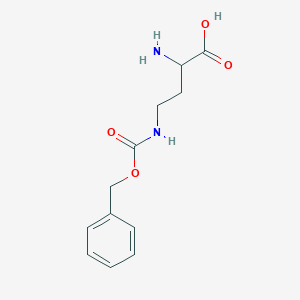
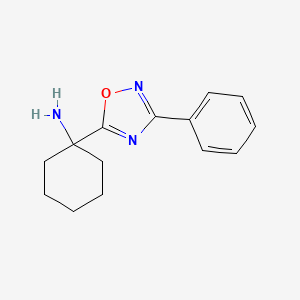
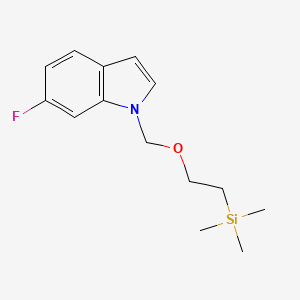
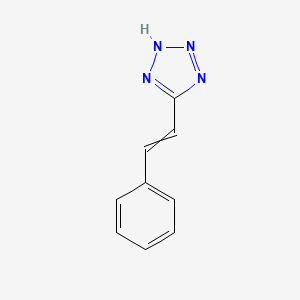
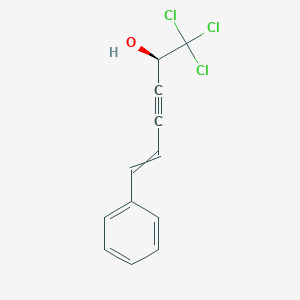
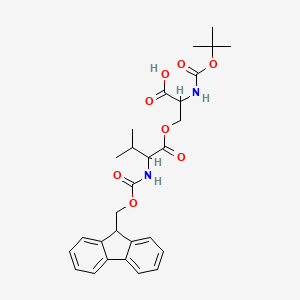
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)
